2-[4-({[3-(Benzyloxy)phenyl]carbonyl}carbamothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
2-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research
Properties
Molecular Formula |
C29H28N6O5S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
8-ethyl-5-oxo-2-[4-[(3-phenylmethoxybenzoyl)carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C29H28N6O5S/c1-2-33-17-23(27(38)39)24(36)22-16-30-28(31-25(22)33)34-11-13-35(14-12-34)29(41)32-26(37)20-9-6-10-21(15-20)40-18-19-7-4-3-5-8-19/h3-10,15-17H,2,11-14,18H2,1H3,(H,38,39)(H,32,37,41) |
InChI Key |
SFFVSCFDMFTUKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and the benzyloxyphenyl group. The final steps involve the formation of the formamido and methanethioyl groups under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzyloxy group makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like thionyl chloride.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
2-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The formamido and methanethioyl groups may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-(BENZYLOXY)-4-OXO-4H-PYRAN-2-CARBOXYLIC ACID: Shares the benzyloxy group but lacks the piperazine and pyrido[2,3-d]pyrimidine core.
N-FORMYL-METHANETHIOYL-PIPERAZINE: Contains the piperazine and formamido groups but lacks the benzyloxyphenyl and pyrido[2,3-d]pyrimidine components.
These comparisons highlight the distinctiveness of 2-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID and its potential for unique applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
